

Manufacturing methods of Reactive Red 24:1 dye.

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Compound of Interest

Compound Name: **Reactive red 24:1**

Cat. No.: **B1604529**

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An In-depth Technical Guide to the Manufacturing of C.I. **Reactive Red 24:1**

This technical guide provides a comprehensive overview of the manufacturing process for C.I. **Reactive Red 24:1** (CAS No. 72829-25-5), a monoazo reactive dye. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

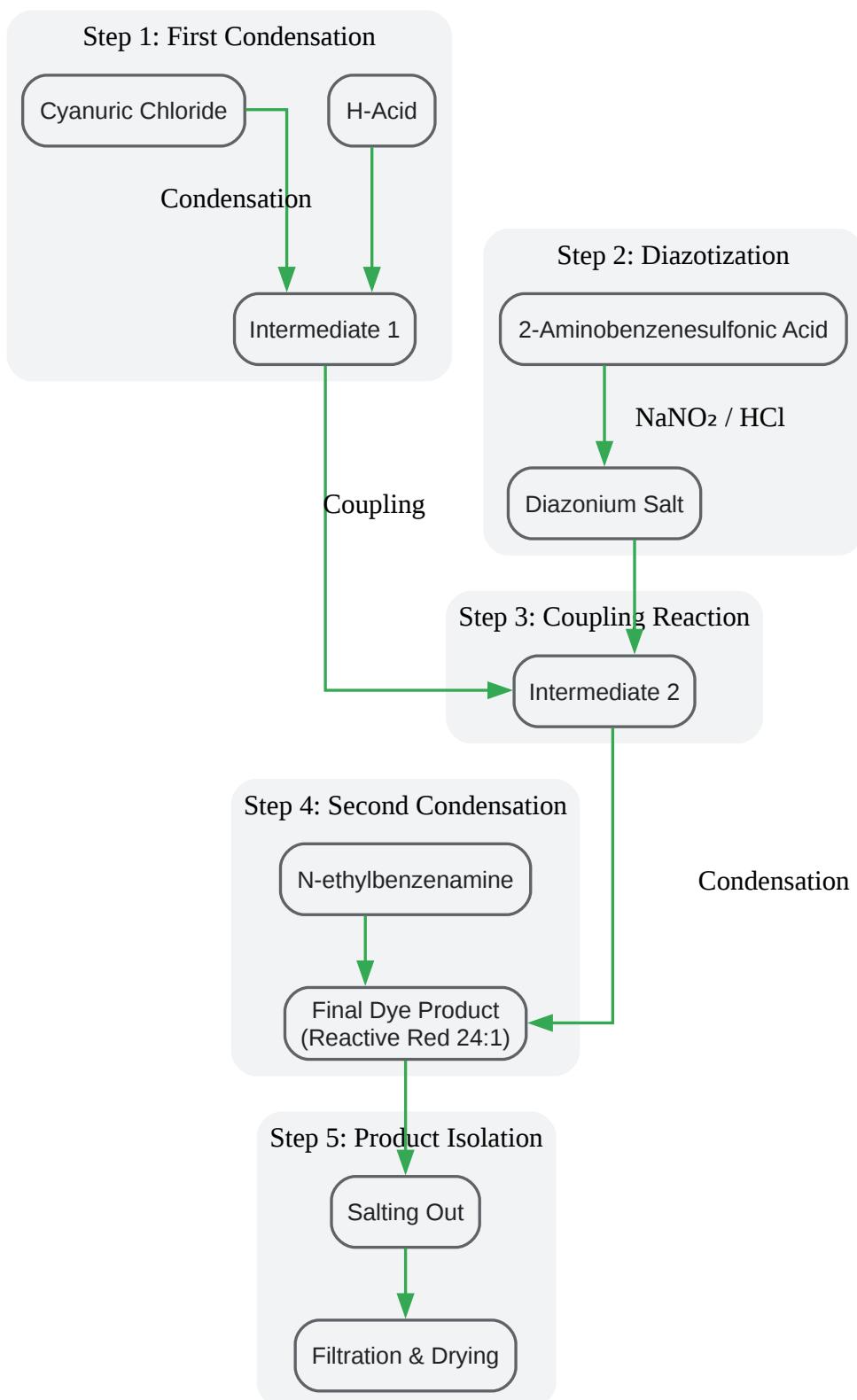
Introduction

C.I. **Reactive Red 24:1** is a water-soluble anionic dye belonging to the single azo class.^[1] It is primarily used for dyeing cellulosic fibers such as cotton and viscose. The dye forms a covalent bond with the fiber, ensuring high wash fastness.^[2] Its chemical structure features a triazine ring, which acts as the reactive group, linking the chromophore to the fiber. The molecular formula is $C_{27}H_{19}ClN_7Na_3O_{10}S_3$, with a molecular weight of 802.10 g/mol .^{[1][3]}

Synthesis Pathway Overview

The manufacturing of **Reactive Red 24:1** is a multi-step process involving condensation, diazotization, and coupling reactions.^[1] The synthesis starts with three primary precursor molecules: 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride), 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), and 2-Aminobenzenesulfonic acid. The final step involves a second condensation with N-ethylbenzenamine.^[1]

The overall logical workflow for the synthesis is depicted below.

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Caption: Logical workflow for the synthesis of **Reactive Red 24:1**.

Detailed Manufacturing Process

The synthesis is typically carried out in an aqueous medium and involves careful control of temperature and pH at each stage to ensure high yield and purity.

Step 1: First Condensation (Formation of Intermediate 1)

The process begins with the condensation of cyanuric chloride and H-acid. The high reactivity of the chlorine atoms on the triazine ring allows for sequential substitution. The first substitution is carried out at a low temperature to ensure mono-substitution.

- Reactants: 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride), 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid).
- Reaction: The amino group of H-acid nucleophilically attacks one of the carbon atoms of the cyanuric chloride ring, displacing a chlorine atom.
- Conditions: The reaction is typically performed in an ice-water bath at a temperature of 0-5°C. The pH is maintained in the neutral to slightly acidic range to facilitate the reaction.

Step 2: Diazotization of 2-Aminobenzenesulfonic Acid

In parallel, 2-Aminobenzenesulfonic acid is diazotized to form its corresponding diazonium salt. This is a standard procedure for preparing azo dyes.

- Reactants: 2-Aminobenzenesulfonic acid, Sodium Nitrite (NaNO_2), Hydrochloric Acid (HCl).
- Reaction: The primary aromatic amine reacts with nitrous acid (formed in situ from NaNO_2 and HCl) to yield a diazonium salt.
- Conditions: This reaction is highly exothermic and temperature-sensitive. It is conducted at low temperatures, typically around 0°C, to prevent the decomposition of the unstable diazonium salt.^[4]

Step 3: Coupling Reaction (Formation of Intermediate 2)

The diazonium salt prepared in Step 2 is then coupled with the Intermediate 1 from Step 1. This reaction forms the characteristic azo bond (-N=N-) of the dye.

- Reactants: Diazonium salt of 2-Aminobenzenesulfonic acid, Intermediate 1.
- Reaction: The diazonium salt acts as an electrophile and attacks the electron-rich H-acid moiety of Intermediate 1.
- Conditions: The coupling reaction is generally carried out at a low temperature (around 10-15°C) and a neutral pH of approximately 7.0.[4]

Step 4: Second Condensation (Formation of Final Dye)

The final chromophoric structure is assembled through a second condensation reaction, where the second chlorine atom on the triazine ring is substituted by N-ethylbenzenamine.

- Reactants: Intermediate 2, N-ethylbenzenamine.
- Reaction: The amino group of N-ethylbenzenamine displaces a second chlorine atom from the triazine ring of Intermediate 2.
- Conditions: This step requires a higher temperature than the first condensation to overcome the reduced reactivity of the dichlorotriazine intermediate.

Step 5: Product Isolation

The synthesized dye is isolated from the reaction mixture.

- Method: The dye is precipitated from the solution by adding an electrolyte, a process known as "salting-out".[1][4] Common salts used include sodium chloride.
- Post-Processing: The precipitated dye is then collected by filtration, dried, and crushed to obtain the final product in powder form.[4]

The overall chemical synthesis pathway is illustrated in the diagram below.

Caption: Chemical synthesis pathway of C.I. **Reactive Red 24:1**.

Quantitative Data and Process Parameters

While specific quantitative data for the production of **Reactive Red 24:1** is proprietary, data from related reactive dye syntheses can provide valuable insights into typical process

parameters. The following table summarizes conditions derived from analogous processes described in patents and technical literature.

Parameter	Value	Stage of Process	Source / Analogy
Diazotization			
Reaction Temperature	0 - 5 °C	Diazotization	[4]
Reaction Time	1.5 hours	Diazotization	[4]
Coupling			
Reaction Temperature	10 - 12 °C	Coupling	[4]
Reaction Time	3.5 hours	Coupling	[4]
pH	7.0	Coupling	[4]
Isolation			
Salting Out Agent	Refined Salt (e.g., NaCl)	Product Isolation	[4]
Agent Volume	5-25% of reaction liquid	Product Isolation	[4]

Experimental Protocols

The following protocols are generalized procedures based on the known chemistry of reactive dye synthesis.[\[1\]](#)[\[4\]](#) Actual industrial processes may vary.

Protocol 1: Preparation of Intermediate 1

- Prepare a slurry of cyanuric chloride in an ice-water mixture in a reaction vessel equipped with a stirrer and temperature probe.
- Separately, dissolve H-acid in water, adjusting the pH to neutral with a mild base (e.g., sodium carbonate) to ensure solubility.
- Slowly add the H-acid solution to the cyanuric chloride slurry while maintaining the temperature between 0-5°C.

- Monitor the reaction by a suitable method (e.g., HPLC) until completion of the mono-condensation. The resulting solution contains Intermediate 1.

Protocol 2: Diazotization and Coupling

- In a separate vessel, dissolve 2-Aminobenzenesulfonic acid in water with hydrochloric acid.
- Cool the solution to 0°C using an ice bath.
- Slowly add a concentrated solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for approximately 1.5 hours.
- Add the freshly prepared diazonium salt solution to the vessel containing Intermediate 1.
- Maintain the temperature at approximately 10-12°C and adjust the pH to 7.0 using a base like sodium carbonate.
- Allow the coupling reaction to proceed for several hours until the diazonium salt is consumed. The product is Intermediate 2.

Protocol 3: Final Condensation and Isolation

- To the solution containing Intermediate 2, add N-ethylbenzenamine.
- Raise the temperature of the reaction mixture to facilitate the second condensation reaction. The exact temperature will depend on the desired reaction rate.
- After the reaction is complete, initiate the salting-out process by adding sodium chloride until the dye precipitates.
- Stir the mixture to allow for complete precipitation.
- Filter the solid dye product from the solution.
- Wash the filter cake with a brine solution to remove impurities.
- Dry the product in a suitable industrial dryer to obtain the final powdered C.I. **Reactive Red 24:1**.

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